molecular formula C10H14NS+ B14402676 (Benzylsulfanyl)-N,N-dimethylmethaniminium CAS No. 89524-40-3

(Benzylsulfanyl)-N,N-dimethylmethaniminium

Cat. No.: B14402676
CAS No.: 89524-40-3
M. Wt: 180.29 g/mol
InChI Key: UFWRDEBGVBJLGE-UHFFFAOYSA-N
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Description

(Benzylsulfanyl)-N,N-dimethylmethaniminium is an organic compound characterized by the presence of a benzylsulfanyl group attached to a dimethylmethaniminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzylsulfanyl)-N,N-dimethylmethaniminium typically involves the reaction of benzyl mercaptan with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

    Step 1: Benzyl mercaptan is reacted with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride.

    Step 2: The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (Benzylsulfanyl)-N,N-dimethylmethaniminium undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

    Addition: The iminium group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Nucleophiles like thiols or amines can be employed.

    Addition: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.

Major Products:

    Oxidation: Benzylsulfinyl-N,N-dimethylmethaniminium or benzylsulfonyl-N,N-dimethylmethaniminium.

    Substitution: Various substituted benzyl derivatives.

    Addition: Adducts formed by the addition of nucleophiles to the iminium group.

Scientific Research Applications

(Benzylsulfanyl)-N,N-dimethylmethaniminium has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Benzylsulfanyl)-N,N-dimethylmethaniminium involves its interaction with various molecular targets. The iminium group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

  • Benzylsulfinyl-N,N-dimethylmethaniminium
  • Benzylsulfonyl-N,N-dimethylmethaniminium
  • N,N-Dimethylbenzylamine

Comparison: (Benzylsulfanyl)-N,N-dimethylmethaniminium is unique due to the presence of both a benzylsulfanyl group and an iminium group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its structural features make it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.

Properties

CAS No.

89524-40-3

Molecular Formula

C10H14NS+

Molecular Weight

180.29 g/mol

IUPAC Name

benzylsulfanylmethylidene(dimethyl)azanium

InChI

InChI=1S/C10H14NS/c1-11(2)9-12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/q+1

InChI Key

UFWRDEBGVBJLGE-UHFFFAOYSA-N

Canonical SMILES

C[N+](=CSCC1=CC=CC=C1)C

Origin of Product

United States

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